6-Methyl-5-nitropiperidin-2-one
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Overview
Description
6-Methyl-5-nitropiperidin-2-one is a chemical compound with the molecular formula C6H10N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitropiperidin-2-one typically involves the nitration of 6-methylpiperidin-2-one. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to 6-methylpiperidin-2-one by catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 6-Methyl-5-aminopiperidin-2-one.
Reduction: 6-Methylpiperidin-2-one.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
6-Methyl-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methylpiperidin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropiperidin-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
Piperidin-2-one: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
6-Methyl-5-nitropiperidin-2-one is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h4-5H,2-3H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPYNBSHDXJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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